2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
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Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of dioxaborolanes. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a tetrahydropyridine moiety. The compound is known for its utility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine typically involves the reaction of a suitable precursor with a boron-containing reagent. One common method involves the use of pinacolborane (HBpin) in the presence of a palladium catalyst to form the desired dioxaborolane structure . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and degradation of the sensitive boron-containing intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds across double or triple bonds.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Borylation: Typically involves the use of pinacolborane (HBpin) and a palladium catalyst.
Hydroboration: Requires transition metal catalysts such as rhodium or iridium.
Coupling Reactions: Often utilize aryl iodides and copper catalysts.
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in the synthesis of complex molecules and materials.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl and amino groups, which can modulate the activity of enzymes and other biological molecules. Additionally, the compound can participate in electron transfer reactions, influencing redox processes within cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is unique due to its specific structure, which combines the properties of a dioxaborolane ring with a tetrahydropyridine moiety. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable reagent in organic synthesis and scientific research.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h5-6,9,13H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJSIKPIDVTHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC=CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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